BMS 214428 - 216508-01-9

BMS 214428

Catalog Number: EVT-262981
CAS Number: 216508-01-9
Molecular Formula: C33H40N6O4
Molecular Weight: 584.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 214428 is a bio-active chemical.
Synthesis Analysis

Methods

The synthesis of BMS 214428 involves several chemical reactions that create the compound's complex structure. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:

  • Stepwise synthesis: Utilizing various reagents to build the molecular framework incrementally.
  • Functionalization: Introducing specific functional groups to enhance biological activity and solubility.
  • Purification: Techniques such as chromatography to isolate the desired compound from by-products.

Technical Details

The synthesis typically requires advanced organic chemistry techniques, including but not limited to:

  • Refluxing: Heating reactions to promote the formation of desired products.
  • Solvent selection: Choosing appropriate solvents that facilitate reaction conditions while minimizing side reactions.
  • Yield optimization: Adjusting reaction conditions to maximize product yield.
Molecular Structure Analysis

Structure

BMS 214428 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and structural representation are typically provided in proprietary documents or scientific publications related to its development.

Data

The compound's molecular weight, melting point, solubility, and spectral data (such as NMR and mass spectrometry) are critical for confirming its identity and purity during synthesis. These data points help researchers understand how the compound behaves under various conditions.

Chemical Reactions Analysis

Reactions

BMS 214428 undergoes various chemical reactions that can affect its stability and efficacy. Key reactions include:

  • Hydrolysis: The breakdown of the compound in aqueous environments, which can impact its bioavailability.
  • Oxidation-reduction: Changes in oxidation states that may alter its pharmacological properties.

Technical Details

Understanding these reactions requires knowledge of reaction kinetics and mechanisms. For instance, the stability of BMS 214428 under physiological conditions is critical for its effectiveness as a therapeutic agent.

Mechanism of Action

BMS 214428 functions primarily as a Bruton's tyrosine kinase inhibitor. By inhibiting this enzyme, the compound disrupts B-cell receptor signaling pathways, leading to reduced proliferation of malignant B-cells. This mechanism is particularly relevant in treating diseases such as chronic lymphocytic leukemia and other B-cell malignancies.

Process

  1. Binding: The compound binds to the active site of Bruton's tyrosine kinase.
  2. Inhibition: This binding prevents the phosphorylation of downstream signaling molecules.
  3. Cellular Effects: As a result, there is decreased survival and proliferation of B-cells.

Data

Clinical studies have shown promising results regarding the efficacy of BMS 214428 in inhibiting tumor growth in preclinical models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water may affect formulation strategies.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires specific storage conditions.
  • pH Sensitivity: May exhibit different solubility profiles depending on pH levels.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess these properties during formulation development.

Applications

BMS 214428 has significant potential applications in scientific research and clinical settings:

  • Oncology Research: Investigated for its ability to treat various types of cancers, particularly those involving B-cell malignancies.
  • Autoimmune Disorders: Explored for potential use in diseases characterized by dysregulated B-cell activity.
  • Drug Development: Serves as a lead compound for further modifications aimed at improving efficacy and reducing side effects.

The ongoing research into BMS 214428 underscores its importance as a candidate for developing new therapeutic strategies against challenging diseases .

Introduction

Historical Context of Small-Molecule Mitotic Inhibitors in Oncology

The development of targeted anticancer therapies represents a paradigm shift from conventional cytotoxic agents to molecules disrupting specific biological pathways essential for tumor survival. The historical foundation was laid with nitrogen mustard (mechlorethamine), which became the first FDA-approved chemotherapy in 1949 after demonstrating tumor regression in Hodgkin lymphoma [3] [7]. This alkylating agent established the principle that chemical compounds could selectively damage cancer cells, primarily through DNA interaction mechanisms. Over subsequent decades, oncology witnessed the emergence of distinct therapeutic classes: hormonal therapies (e.g., tamoxifen, 1970s), tyrosine kinase inhibitors (e.g., imatinib, 2001), and monoclonal antibodies (e.g., rituximab, 1997) [3] [6]. Small-molecule mitotic inhibitors emerged as a critical category within this evolution, targeting proteins regulating cell division machinery, particularly microtubules and associated kinases. Taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine) exemplified early successes by disrupting microtubule dynamics, establishing the therapeutic value of mitotic disruption [1] [7]. This historical progression set the stage for next-generation inhibitors like BMS-214662 targeting more specific molecular nodes within proliferation pathways.

Table 1: Evolution of Anticancer Drug Classes

EraDominant Drug ClassKey ExamplesPrimary Target
1940s-1960sAlkylating AgentsNitrogen mustard, CyclophosphamideDNA
1970s-1980sAntimetabolites5-Fluorouracil, MethotrexateDNA/RNA synthesis
1980s-1990sMicrotubule-Targeting AgentsPaclitaxel, VincristineTubulin polymerization
2000s-PresentMolecularly Targeted AgentsImatinib, BMS-214662Kinases, Farnesyltransferase

Classification of BMS 214428 Within Anticancer Agent Taxonomies

BMS-214662 (Bristol-Myers Squibb compound 214662) occupies a distinct niche within modern anticancer drug classification systems. According to contemporary taxonomies, it is categorized as follows [7]:

  • Primary Therapeutic Target: Tumor cell (intracellular metabolic pathways)
  • Molecular Mechanism: Farnesyltransferase inhibition
  • Chemical Class: Synthetic small molecule
  • Functional Classification: Enzyme inhibitor disrupting post-translational protein modification

Unlike classical microtubule-targeting mitotic inhibitors (e.g., taxanes stabilizing microtubules or vinca alkaloids destabilizing them), BMS-214662 operates upstream by inhibiting protein farnesylation. This post-translational modification is essential for the membrane localization and activation of Ras family GTPases and other proteins regulating mitotic signaling. Consequently, BMS-214662 belongs to the farnesyltransferase inhibitor (FTI) subclass rather than direct tubulin-binding agents. Within the broader classification of mitotic inhibitors, it exemplifies a signal transduction-targeted approach rather than a cytoskeleton-directed mechanism [1] [4] [7]. This positioning distinguishes it structurally and mechanistically from both classical cytotoxic chemotherapies and other targeted agents like kinase inhibitors.

Table 2: Classification of BMS-214662 in Anticancer Drug Taxonomy

Classification LevelCategoryDescription
Site of ActionTumor CellActs directly on intracellular targets within cancer cells
Subcellular TargetCytoplasmInhibits farnesyltransferase enzyme in the cytosol
Mechanism of ActionEnzyme InhibitionBlocks farnesyltransferase catalytic activity
Molecular TargetFarnesyltransferasePrevents farnesyl pyrophosphate transfer to substrate proteins (e.g., Ras)
Therapeutic ClassMitotic Signal InhibitorDisrupts mitotic signaling pathways upstream of cell division machinery

Rationale for Investigating BMS-214662 in Molecular Oncology

The investigation of BMS-214662 emerged from three converging oncological imperatives:

  • Targeting the Ras Oncogenic Pathway: Approximately 30% of human cancers harbor mutated Ras proteins (K-Ras, N-Ras, H-Ras), which drive uncontrolled proliferation and survival signaling. Ras requires farnesylation for membrane localization and activation. BMS-214662 was rationally designed to block this essential post-translational modification, thereby inhibiting oncogenic Ras signaling [4]. Although subsequent research revealed complexities in Ras isoform dependencies (e.g., K-Ras utilizing alternative geranylgeranylation), FTIs demonstrated potent cytotoxicity beyond Ras-mutant models, suggesting broader mechanisms.

  • Overcoming Chemoresistance: BMS-214662 exhibits potent apoptosis induction in chemoresistant malignancies. Preclinical studies demonstrated efficacy in fludarabine-resistant and cladribine-resistant B-cell chronic lymphocytic leukemia (B-CLL) cells, indicating its potential as an alternative for patients failing nucleoside analog therapies [4]. This activity stems from its ability to bypass common resistance mechanisms like p53 pathway defects and activate mitochondrial apoptosis independently of classical DNA-damage response pathways.

  • Synergy with Molecular Profiling: The advent of comprehensive molecular characterization platforms (e.g., whole-exome sequencing) enabled basket trial approaches like the Continuous ReAssessment with Flexible ExTension in Rare Malignancies (CRAFT) trial [5]. Such trials stratify patients by molecular alterations (e.g., Ras pathway mutations) rather than histology alone. BMS-214662 represents a candidate for such precision oncology paradigms due to its mechanism targeting a defined molecular vulnerability across diverse cancers. Its inclusion in contemporary drug development reflects the shift towards molecularly stratified therapies addressing specific pathway dependencies [5] [6].

Properties

CAS Number

216508-01-9

Product Name

BMS 214428

IUPAC Name

dimethyl 4-[3-[[N-cyano-N'-[3-(4-phenylpiperidin-1-yl)propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C33H40N6O4

Molecular Weight

584.71

InChI

InChI=1S/C33H40N6O4/c1-22-28(31(40)42-3)30(29(23(2)37-22)32(41)43-4)26-12-8-13-27(20-26)38-33(36-21-34)35-16-9-17-39-18-14-25(15-19-39)24-10-6-5-7-11-24/h5-8,10-13,20,25,30,37H,9,14-19H2,1-4H3,(H2,35,36,38)

InChI Key

GIOHMBUSIFGCJS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=NCCCN3CCC(CC3)C4=CC=CC=C4)NC#N)C(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 214428; BMS-214428; BMS214428; UNII-6774Z74TWN.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.